2-oxo-2H-chromen-4-yl 2-fluorobenzoate
Description
2-Oxo-2H-chromen-4-yl 2-fluorobenzoate is a coumarin-based ester derivative where a 2-fluorobenzoate group is attached to the 4-position of the coumarin scaffold. Coumarins are oxygen-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties .
Properties
Molecular Formula |
C16H9FO4 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C16H9FO4/c17-12-7-3-1-5-10(12)16(19)21-14-9-15(18)20-13-8-4-2-6-11(13)14/h1-9H |
InChI Key |
QHQVFBDUZWKDHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
The substituent type and position on the coumarin-benzoate scaffold significantly impact molecular geometry, crystallinity, and intermolecular interactions. Key analogs include:
Key Observations :
- Substituent Position: The 7-yl 4-fluorobenzoate derivative (para-substituted) forms a monoclinic crystal system with strong π-π stacking and C–H···O hydrogen bonds , whereas 4-substituted analogs (e.g., 4-chloro, 4-methoxy) exhibit distinct packing modes influenced by halogen size or methoxy group polarity .
- Ortho-substituted fluorobenzoates may exhibit steric hindrance compared to para-substituted analogs, affecting intermolecular interactions .
Ortho-Fluoro vs. Para-Fluoro Effects :
- Antimicrobial Activity : Para-fluorobenzoate derivatives (e.g., 7-yl 4-fluorobenzoate) show stronger antimicrobial activity due to enhanced membrane permeability and stability compared to ortho-substituted analogs, where steric effects may reduce binding efficiency .
- Enzyme Inhibition : Electron-withdrawing groups (e.g., fluorine) at the para position improve AChE inhibition by stabilizing ligand-receptor interactions, while ortho-substituents may disrupt binding geometry .
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